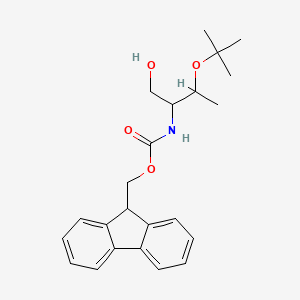

Fmoc-Threoninol(tBu)

Vue d'ensemble

Description

Fmoc-Threoninol(tBu), also known as Fmoc-O-tert-butyl-L-threonine, is a compound used as an amino acid building block in peptide synthesis . It serves as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of molecules like Fmoc-Threoninol(tBu) in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . There have been efforts to make this process greener by replacing hazardous solvents with greener alternatives .

Molecular Structure Analysis

The molecular formula of Fmoc-Threoninol(tBu) is C23H29NO4 . For a detailed molecular structure, you can refer to resources like PubChem .

Chemical Reactions Analysis

Fmoc-Threoninol(tBu) is used in the synthesis of chlorofusin analogues via solid phase peptide synthesis . It can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .

Applications De Recherche Scientifique

Self-Assembled Structures in Material Science and Nanotechnology

Fmoc-Threoninol(tBu), also referred to as Fmoc-Thr(tbu)-OH, demonstrates intriguing capabilities in forming self-assembled structures. These structures exhibit controlled morphological changes under different concentrations and temperatures. At lower concentrations, Fmoc-Thr(tbu)-OH forms spheres, which transition to dumb-bell shapes at higher concentrations. Heating the solution induces further morphological transformations. Such controlled morphological changes in these self-assembled structures are significant for applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

Improved Synthesis of Derivatives

Research has focused on the improved synthesis of d-allothreonine derivatives, including Fmoc-d-alloThr(tBu)-OH. This involves the epimerization of l-threonine and subsequent deprotection processes, showcasing the chemical versatility and potential for modification of Fmoc-Threoninol(tBu) in synthetic chemistry (Kikuchi & Konno, 2013).

Application in Peptide Synthesis

Fmoc-Threoninol(tBu) is extensively used in solid-phase peptide synthesis (SPPS) methodologies. It allows the efficient incorporation of amino acids into peptides, demonstrating its pivotal role in the synthesis of complex peptides for various applications, including therapeutic and imaging agents (Edwards et al., 1994). Additionally, the use of Fmoc-Threoninol(tBu) in the synthesis of octreotide, a somatostatin analogue, highlights its importance in producing compounds used for tumor visualization and treatment (Hsieh et al., 1999).

Green Chemistry in Peptide Synthesis

Recent studies have also explored the role of Fmoc-Threoninol(tBu) in green chemistry applications, particularly in peptide synthesis. Efforts to use greener solvents in the Fmoc/tBu solid-phase peptide synthesis process aim to reduce the environmental and health impacts associated with traditional hazardous solvents (Al Musaimi, de la Torre, & Albericio, 2020).

Safety and Hazards

Fmoc-Threoninol(tBu) may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . Personal protective equipment including splash goggles, full suit, dust respirator, boots, and gloves are recommended when handling this compound .

Orientations Futures

There have been efforts to make the synthesis process of compounds like Fmoc-Threoninol(tBu) greener . This involves replacing hazardous solvents with greener alternatives . In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will result in a smaller impact on the environment and on human health .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVPBNDGSCZOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700696 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Threoninol(tBu) | |

CAS RN |

438239-28-2 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

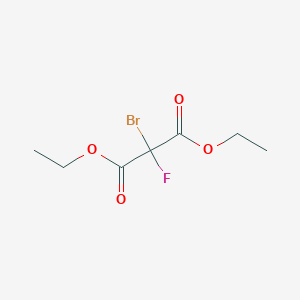

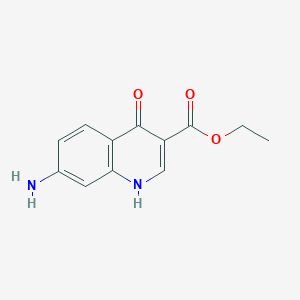

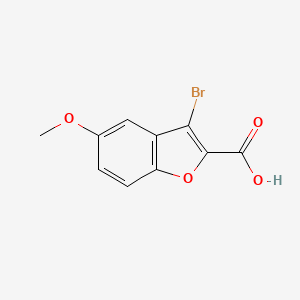

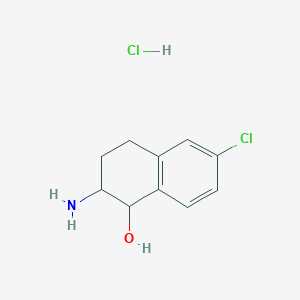

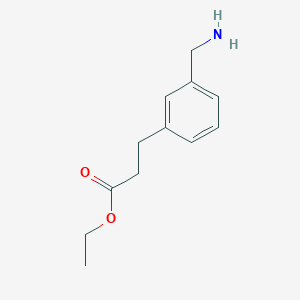

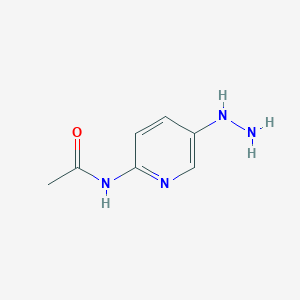

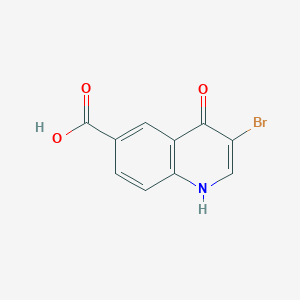

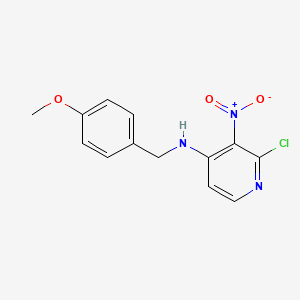

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

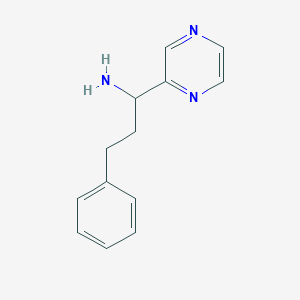

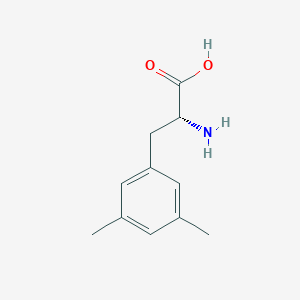

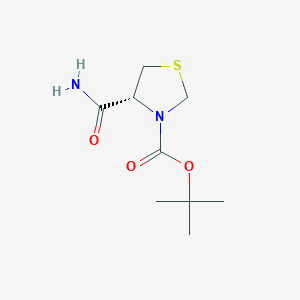

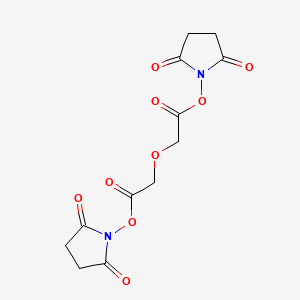

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.